molecular formula C9H8ClFO2 B8600977 2-Chloro-6-ethoxy-3-fluorobenzaldehyde

2-Chloro-6-ethoxy-3-fluorobenzaldehyde

Cat. No.: B8600977
M. Wt: 202.61 g/mol
InChI Key: KDOMDHCTUOVKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-ethoxy-3-fluorobenzaldehyde is a substituted benzaldehyde derivative featuring chloro (Cl), ethoxy (OCH₂CH₃), and fluoro (F) substituents at positions 2, 6, and 3, respectively. Its molecular formula is C₉H₈ClFO₂. The compound’s reactivity and applications are influenced by the electron-withdrawing effects of Cl and F, as well as the steric and electronic contributions of the ethoxy group. While direct data on this compound is sparse in the provided evidence, structural analogs and synthesis pathways suggest its utility as an intermediate in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

2-chloro-6-ethoxy-3-fluorobenzaldehyde

InChI

InChI=1S/C9H8ClFO2/c1-2-13-8-4-3-7(11)9(10)6(8)5-12/h3-5H,2H2,1H3

InChI Key

KDOMDHCTUOVKBN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)Cl)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and functional attributes of 2-Chloro-6-ethoxy-3-fluorobenzaldehyde with related benzaldehyde derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
This compound Cl (2), OCH₂CH₃ (6), F (3) C₉H₈ClFO₂ Intermediate for drug synthesis; high reactivity due to electron-withdrawing groups.
2-Chloro-6-fluorobenzaldehyde Cl (2), F (6) C₇H₄ClFO Precursor to flucloxacillin; synthesized via HF-mediated reactions.
2-Chloro-6-fluoro-3-methylbenzaldehyde Cl (2), F (6), CH₃ (3) C₈H₆ClFO Increased steric hindrance from CH₃; used in boronic acid derivatives (e.g., BP 9126).
2-Chloro-6-methoxy-4-quinolinecarboxylic acid Cl (2), OCH₃ (6), quinoline core C₁₁H₇ClNO₃ Enhanced solubility due to methoxy; antimicrobial applications.
Ethyl 2-chloro-6-fluoro-3-methylbenzoate Cl (2), F (6), CH₃ (3), ester (COOEt) C₁₀H₁₀ClFO₂ Ester derivative with reduced aldehyde reactivity; intermediate in organic synthesis.
Key Observations:
  • Steric Effects : The ethoxy group introduces greater steric bulk than methoxy or fluoro substituents, which may hinder reactions at the aldehyde group compared to 2-Chloro-6-fluorobenzaldehyde .
  • Electron-Withdrawing Effects : The combined presence of Cl and F increases electrophilicity at the aldehyde carbon, facilitating condensation reactions (e.g., formation of hydrazones or Schiff bases) .

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